Methixene hydrochloride

Übersicht

Beschreibung

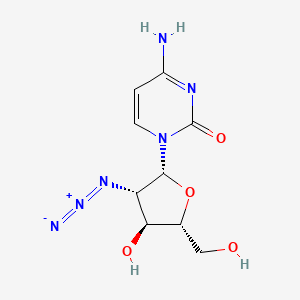

Methixene hydrochloride is a chemical compound known for its anticholinergic properties. It is primarily used as an antiparkinsonian agent, helping to alleviate symptoms associated with Parkinson’s disease. This compound has also been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .

Wirkmechanismus

Target of Action

Methixene hydrochloride, also known as Metixene, primarily targets the Muscarinic Acetylcholine Receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as an antagonist at the muscarinic acetylcholine receptors This competitive antagonism at the muscarinic receptors in the corpus striatum helps restore the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the Neuroactive ligand-receptor interaction and the Cholinergic synapse . By blocking the action of acetylcholine at the muscarinic receptors, this compound alters the signaling in these pathways, which can lead to various downstream effects, including the alleviation of symptoms associated with Parkinson’s disease .

Pharmacokinetics

It is metabolized in the liver via sulfoxydation and N-demethylation .

Result of Action

The primary result of this compound’s action is the symptomatic treatment of parkinsonism . It helps alleviate the extrapyramidal syndrome induced by other drugs such as phenothiazines . It is of no value against tardive dyskinesias .

Biochemische Analyse

Biochemical Properties

Methixene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly in the corpus striatum. This interaction helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems, which is often disrupted in conditions like parkinsonism . Additionally, this compound exhibits antihistaminic and direct antispasmodic properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases . The compound affects cell signaling pathways by inhibiting the action of acetylcholine at muscarinic receptors, leading to changes in gene expression and cellular metabolism . This inhibition can result in decreased secretions of the mouth, pharynx, nose, and bronchi, as well as other anticholinergic effects .

Molecular Mechanism

The molecular mechanism of this compound involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum . By blocking these receptors, this compound helps restore the balance between cholinergic and dopaminergic systems, which is crucial for alleviating symptoms of parkinsonism . The compound’s antimuscarinic action also contributes to its antihistaminic and direct antispasmodic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed, including the induction of incomplete autophagy and cell death in certain cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively alleviate symptoms of parkinsonism without significant adverse effects . At higher doses, this compound can cause toxic effects such as dilated pupils, warm and dry skin, facial flushing, decreased secretions, tachycardia, and cardiac arrhythmias . These adverse effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation . These metabolic pathways involve various enzymes that facilitate the breakdown and elimination of the compound from the body. Understanding these pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects.

Transport and Distribution

This compound is absorbed in the gastrointestinal tract following oral administration

Subcellular Localization

Its action as a competitive antagonist of acetylcholine at muscarinic receptors suggests that it primarily affects cellular compartments where these receptors are located, such as the corpus striatum

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methixenehydrochlorid beinhaltet die Reaktion von 1-Methyl-3-(9H-thioxanthen-9-ylmethyl)piperidin mit Salzsäure. Der Prozess umfasst in der Regel die folgenden Schritte:

Bildung der Basisverbindung: Der erste Schritt beinhaltet die Synthese von 1-Methyl-3-(9H-thioxanthen-9-ylmethyl)piperidin.

Hydrochloridbildung: Die Basisverbindung wird dann mit Salzsäure umgesetzt, um Methixenehydrochlorid zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Methixenehydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methixenehydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Methixenehydrochlorid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Methixenehydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Sulfoxide oder Sulfone entstehen, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Methixenehydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Untersuchung von Anticholinergika verwendet.

Biologie: Methixenehydrochlorid wird in der biologischen Forschung verwendet, um seine Auswirkungen auf zelluläre Prozesse wie Autophagie und Zelltod zu untersuchen.

Medizin: Die Verbindung wird in der pharmakologischen Forschung zur Entwicklung von Behandlungen für die Parkinson-Krankheit und andere neurologische Erkrankungen eingesetzt.

Industrie: Methixenehydrochlorid wird in der pharmazeutischen Industrie zur Herstellung von Antiparkinsonmitteln verwendet.

5. Wirkmechanismus

Methixenehydrochlorid entfaltet seine Wirkung durch kompetitive Antagonisierung von Acetylcholin an muskarinischen Rezeptoren im Corpus striatum. Diese Wirkung trägt dazu bei, das Gleichgewicht zwischen den erregenden (cholinergen) und hemmenden (dopaminergen) Systemen im Gehirn wiederherzustellen, das bei der Parkinson-Krankheit gestört sein soll .

Ähnliche Verbindungen:

Atropin: Ähnlich wie Methixenehydrochlorid ist Atropin ein Anticholinergikum, das zur Behandlung verschiedener Erkrankungen eingesetzt wird, darunter Bradykardie und Organophosphatvergiftung.

Scopolamin: Eine weitere anticholinerge Verbindung, Scopolamin, wird zur Behandlung von Reisekrankheit und postoperativem Erbrechen eingesetzt.

Benztropin: Diese Verbindung wird ebenfalls als Antiparkinsonmittel eingesetzt und teilt ähnliche Wirkmechanismen mit Methixenehydrochlorid.

Einzigartigkeit: Methixenehydrochlorid ist einzigartig in seiner spezifischen Anwendung bei der Parkinson-Krankheit und seiner nachgewiesenen Fähigkeit, unvollständige Autophagie und Zelltod in metastasierenden Krebs- und Hirnmetastasen zu induzieren .

Vergleich Mit ähnlichen Verbindungen

Atropine: Like methixene hydrochloride, atropine is an anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.

Scopolamine: Another anticholinergic compound, scopolamine is used to treat motion sickness and postoperative nausea.

Benztropine: This compound is also used as an antiparkinsonian agent and shares similar mechanisms of action with this compound.

Uniqueness: this compound is unique in its specific application for Parkinson’s disease and its reported ability to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .

Eigenschaften

IUPAC Name |

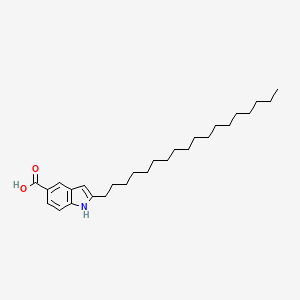

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHHYUBMJLHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4969-02-2 (Parent) | |

| Record name | Methixene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00991080 | |

| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-40-5 | |

| Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methixene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIXENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)

![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)

![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)

![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)

![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)